molecular formula C9H7NO2 B2774608 5-Ethynyl-3-methylpyridine-2-carboxylic acid CAS No. 1824321-79-0

5-Ethynyl-3-methylpyridine-2-carboxylic acid

Cat. No. B2774608
CAS RN: 1824321-79-0
M. Wt: 161.16
InChI Key: VMJFFZRHXZSPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-3-methylpyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1824321-79-0 . It has a molecular weight of 161.16 . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7NO2/c1-3-7-4-6(2)8(9(11)12)10-5-7/h1,4-5H,2H3,(H,11,12) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Ligand Applications

  • The synthesis of tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid demonstrates the chemical versatility of pyridine carboxylic acids. These ligands are particularly suited for the complexation of lanthanide(III) cations, highlighting their potential in materials science and coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).

Pharmaceutical Intermediates

  • The synthesis of pyrido[3,4-d]pyrimidine analogs of pteroic acid from ethyl 5-amino-2-methylpyridine-4-carboxylate shows the importance of pyridine derivatives in medicinal chemistry, specifically in creating compounds that may have pharmaceutical applications (And & Mckee, 1979).
  • Research on nicotinic acid, a pyridine carboxylic acid, emphasizes its industrial production methods and potential applications in green chemistry. This review suggests the ecological significance and industrial relevance of synthesizing nicotinic acid from derivatives similar to 5-Ethynyl-3-methylpyridine-2-carboxylic acid (Lisicki, Nowak, & Orlińska, 2022).

Environmental and Green Chemistry

  • The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid illustrates an environmentally friendly approach to synthesizing nicotinic acid derivatives. This process highlights the potential for using this compound in green chemistry applications (Feng, Huang, Liu, & Wang, 2010).

properties

IUPAC Name

5-ethynyl-3-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-7-4-6(2)8(9(11)12)10-5-7/h1,4-5H,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJFFZRHXZSPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.